2-(2-Aminoethyl)phenol

Übersicht

Beschreibung

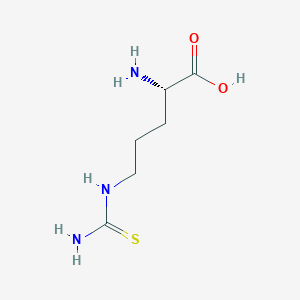

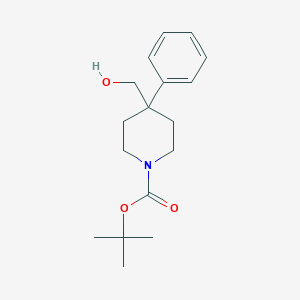

2-(2-Aminoethyl)phenol is a chemical compound that belongs to the class of organic compounds known as phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The aminoethyl group attached to the phenol structure suggests that this compound could exhibit interesting chemical and physical properties and could be used in various applications, including as a building block for more complex molecules.

Synthesis Analysis

The synthesis of 2-(2-Aminoethyl)phenol derivatives has been explored through various methods. One approach involves the synthesis of 2-(aminomethyl)phenols, which have been tested for saluretic and diuretic activity, with some compounds showing significant antihypertensive activity . Another study describes the asymmetric synthesis of 2-(1-aminoethyl)phenols, exploring different routes to achieve enantiomerically enriched compounds, with one method providing the compound with high enantiomer excess . Additionally, a one-pot synthesis method has been developed for 2-(N-substituted aminomethyl) phenols, which offers a green route for the preparation of these compounds with good yield .

Molecular Structure Analysis

The molecular structure of 2-(2-Aminoethyl)phenol derivatives has been characterized using various spectroscopic techniques. For instance, the crystal structure of a related compound, 2-(2,3,4-trimethoxy-6-methylbenzylideneamino)phenol, was determined using single crystal X-ray diffraction, revealing an E configuration at the C=N functional bond and the presence of hydrogen bonding and π-π stacking interactions . Similarly, the structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was examined crystallographically, showing the presence of either the enol-imine or keto-amine forms .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-Aminoethyl)phenol derivatives can be inferred from studies on related compounds. For example, the synthesis of oligomer and monomer/oligomer-metal complexes of 2-[(pyridine-3-yl-methylene)amino]phenol involved oxidative polycondensation, indicating that these phenolic compounds can participate in coupling reactions . Schiff base reactions have also been employed to synthesize derivatives such as 2-[(benzo[d]thiazol-2-ylimino)methyl]phenol, which can be further reduced to the corresponding aminomethylphenol .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Aminoethyl)phenol derivatives have been studied through various experimental techniques. Solvatochromism studies on substitute-((2-phenoxybenzylidene)amino)phenol derivatives have provided insights into their electronic and photophysical properties, including the determination of excited and ground state dipole moments and solute-solvent interactions . The thermal stability of oligomer-metal complexes derived from aminophenol compounds has been assessed using thermogravimetric analysis, indicating their potential for use in materials with specific thermal requirements .

Wissenschaftliche Forschungsanwendungen

Application 1: Extraction of Phenolic Compounds from Plants

- Summary of the Application : The compound “2-(2-Aminoethyl)phenol” has been used in the development of a green, ultrasound-assisted supramolecular solvent (SUPRAS) method for the simultaneous determination of three phenolic acids in Prunella vulgaris .

- Methods of Application or Experimental Procedures : The SUPRAS was prepared with octanoic acid reverse micelles dispersed in ethanol–water. The extraction efficiency of the SUPRAS significantly exceeded that of conventional organic solvents .

- Results or Outcomes : The SUPRAS method demonstrated greater antioxidant capacity. Confocal laser scanning microscopy (CLSM) images revealed the spherical droplet structure of the SUPRAS, characterized by a well-defined circular fluorescence position, which coincided with the position of the phenolic acids .

Application 2: Antioxidant Activity of Synthetic Polymers of Phenolic Compounds

- Summary of the Application : “2-(2-Aminoethyl)phenol” has been used in the synthesis of polymeric phenols. These polymers have been evaluated for their antioxidant activity .

- Methods of Application or Experimental Procedures : The synthesis of these polymeric phenols has been carried out using enzyme catalysis, which is considered an environmentally friendly and safer approach .

- Results or Outcomes : The polymeric phenols synthesized have shown potent antioxidant properties and increased stability in aqueous systems. Several assays have been developed to determine the antioxidant potency of these polymeric phenols .

Application 3: Biosensor for Phenol Detection

- Summary of the Application : “2-(2-Aminoethyl)phenol” has been used in the development of biosensors for phenol detection . These biosensors are important tools for monitoring phenol, a toxic compound that is widely present in industrial effluents .

- Methods of Application or Experimental Procedures : The biosensor is typically constructed by immobilizing an enzyme that can react with phenol on an electrode surface. The reaction produces a current that is proportional to the concentration of phenol .

- Results or Outcomes : The biosensor provides a sensitive and selective method for phenol detection. It has been used for monitoring phenol in various environmental samples .

Safety And Hazards

“2-(2-Aminoethyl)phenol” is associated with certain hazards. It may cause severe skin burns and eye damage, respiratory irritation, and is suspected of causing genetic defects . It may also cause damage to organs through prolonged or repeated exposure and is toxic if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name |

2-(2-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMEVAQARAVDUNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174326 | |

| Record name | 2-(2-Aminoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)phenol | |

CAS RN |

2039-66-9 | |

| Record name | 2-(2-Aminoethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2039-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002039669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Aminoethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-aminoethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N,2-Trimethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B125398.png)

![9b-(4-chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B125402.png)

![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)